molecular formula C9H11NO2S B123454 N-Tosylaziridine CAS No. 3634-89-7

N-Tosylaziridine

Cat. No. B123454
CAS RN: 3634-89-7
M. Wt: 197.26 g/mol
InChI Key: VBNWSEVVMYMVLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Tosylaziridines can be synthesized from substituted alkenes via zirconooxaziridine catalysis . The reaction works with high yields, diastereoselectivities, and stereospecificity for a wide variety of substituted alkenes .


Molecular Structure Analysis

The molecular structure of N-Tosylaziridine is characterized by a three-membered aziridine ring attached to a tosyl group . The tosyl group consists of a sulfonyl group (SO2) bonded to a methylbenzene (toluene) group .


Chemical Reactions Analysis

Aziridines, including N-Tosylaziridine, are known to undergo nucleophilic ring-opening reactions . These reactions have gained significant importance in the synthesis of nitrogen-containing biologically active molecules . The aziridine ring can be activated in the presence of electron-withdrawing substituents such as N-sulfonyl, leading to ring-opening products after treatment with incoming nucleophiles .


Physical And Chemical Properties Analysis

N-Tosylaziridine is a crystalline solid with a storage temperature of -20°C . It has an assay of ≥98.0% (HPLC) and is typically available in 98% purity .

Scientific Research Applications

Synthesis of β-Aminoethylated Compounds

N-Tosylaziridine serves as a reagent for β-aminoethylation , a process that introduces an aminoethyl group into a molecule . This reaction is valuable in the synthesis of various organic compounds, particularly in the pharmaceutical industry where β-aminoethylated derivatives are common motifs.

Building Blocks for Polyamines

The ring strain in N-Tosylaziridine makes it an ideal monomer for anionic and cationic ring-opening polymerization . The resulting polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection.

Synthesis of 2,3-Diaryl N-Tosylaziridines

An innovative synthesis method using N-Tosylaziridine involves the creation of 2,3-diaryl N-Tosylaziridines . These compounds are of interest due to their potential bioactive properties, which can be explored for the development of new therapeutic agents.

Ring-Opening Reactions

N-Tosylaziridine undergoes nucleophilic ring-opening reactions that are crucial in the synthesis of nitrogen-containing biologically active molecules . These reactions enable the construction of various biologically and pharmaceutically important drugs.

Regioselective Ring-Opening

The compound is used in regioselective ring-opening to produce β-amino acid derivatives . This application is significant in the synthesis of complex molecules and drug development, where precise control over the molecular structure is required.

Radical Chemistry

N-Tosylaziridine is employed in radical chemistry as part of a strategy for synthesizing aziridines starting from nitro(dichloromethyl)benzene derivatives and N-tosylimines . This method is part of a broader research program aimed at discovering new bioactive compounds.

Mechanism of Action

Target of Action

N-Tosylaziridine, also known as 1-Tosylaziridine, primarily targets the aziridine ring . The aziridine ring is a three-membered ring in organic chemistry, which is also referred to as azaethylene or ethylenimine . The basicity of the nitrogen ring of aziridine depends on whether it is attached to electron-donating or electron-withdrawing groups .

Mode of Action

The mode of action of N-Tosylaziridine involves its interaction with its targets, leading to significant changes. The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring-opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids leading to the formation of corresponding aziridinium ion that can easily react with a nucleophile .

Biochemical Pathways

N-Tosylaziridine plays a crucial role in the synthesis of nitrogen-containing biologically active molecules . It is widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These building blocks enable the further construction of a variety of biologically and pharmaceutically important drugs .

Result of Action

The result of N-Tosylaziridine’s action is the formation of a variety of biologically and pharmaceutically important drugs . For example, it can lead to the synthesis of drugs such as pyrrolomycin B (antibacterial), clotrimazole (antifungal), and furazolidone (antibacterial) .

Action Environment

The action of N-Tosylaziridine can be influenced by various environmental factors. For instance, the solvent plays a crucial role in the stability of the aziridine ring . Moreover, the presence of certain catalysts can enhance the efficiency of the ring-opening reactions .

Safety and Hazards

N-Tosylaziridine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

1-(4-methylphenyl)sulfonylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-8-2-4-9(5-3-8)13(11,12)10-6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNWSEVVMYMVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340069
Record name N-Tosylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tosylaziridine

CAS RN

3634-89-7
Record name N-Tosylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylbenzenesulfonyl)aziridine
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Synthesis routes and methods

Procedure details

118 mg (3 mmol) of sodium hydride (55 percent in oil) was placed in 3 ml of tetrahydrofuran and cooled to 0° C. 1 g (2.7 mmol) of N,O-bis-(toluenesulfonyl)-ethanolamine in 2 ml of tetrahydrofuran was added in 7 minutes (generation of gas). The reaction mixture was warmed to room temperature. Then 2 ml of ether was added and it was stirred for 50 minutes at room temperature.
Quantity
118 mg
Type
reactant
Reaction Step One
Name
N,O-bis-(toluenesulfonyl)-ethanolamine
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the general structure of an N-tosylaziridine?

A1: N-Tosylaziridines are three-membered cyclic amines containing a nitrogen atom bonded to a tosyl group (toluenesulfonyl, CH3C6H4SO2). The general structure features a three-membered ring with one nitrogen atom and two carbon atoms, with the nitrogen atom bearing the tosyl group.

Q2: How can N-tosylaziridines be synthesized?

A2: N-Tosylaziridines can be synthesized via various methods, including:

  • Sharpless Aziridination: This method utilizes a chiral ruthenium catalyst to promote the asymmetric aziridination of alkenes with N-tosyliminotriphenylphosphorane (Ph3PNTs) as the nitrene source. [, ]
  • From Olefins: Direct synthesis from corresponding olefins under Sharpless aziridination conditions. []
  • From N-Tosylaziridines: Deprotection of N-tosylaziridines followed by reprotection with N-hydroxysuccinimide derivatives. []

Q3: Can you provide the molecular formula and weight of a simple N-tosylaziridine, like N-tosyl-2-phenylaziridine?

A3: The molecular formula of N-tosyl-2-phenylaziridine is C15H15NO2S, and its molecular weight is 273.35 g/mol.

Q4: Why are N-tosylaziridines considered versatile synthetic intermediates?

A4: The strained three-membered ring of N-tosylaziridines is highly susceptible to ring-opening reactions with various nucleophiles, leading to the formation of valuable amine derivatives. [, , , , ]

Q5: What types of nucleophiles can open N-tosylaziridine rings?

A5: A diverse range of nucleophiles can react with N-tosylaziridines, including:

  • Heteroatom Nucleophiles: Alcohols, amines, thiols, azides [, , , ]
  • Carbon Nucleophiles: Grignard reagents, organozinc reagents, silylated nucleophiles, terminal alkynoates, nitrogen ylides, and thioamide dianions [, , , , , , ]

Q6: What factors influence the regioselectivity of nucleophilic ring-opening reactions of N-tosylaziridines?

A6: Regioselectivity in ring-opening reactions depends on factors like:

  • Steric Hindrance: Nucleophilic attack often occurs at the less hindered carbon of the aziridine ring. [, , ]
  • Electronic Effects: Electron-withdrawing groups on the aziridine ring can influence the regioselectivity by affecting the electrophilicity of the ring carbons. [, ]
  • Catalyst System: The choice of catalyst and reaction conditions can significantly impact regiochemical outcomes. [, , , , , , , , , , ]

Q7: Can N-tosylaziridines participate in cycloaddition reactions?

A7: Yes, N-tosylaziridines can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as:

  • Nitriles: Forming imidazolines [, , ]
  • Carbonyl Compounds: Yielding 1,3-oxazolidines [, , , ]
  • α,β-Unsaturated Ketones: Leading to N-tosylpyrrolidines []
  • α-Diazocarbonyl Compounds: Producing 2H-1,4-oxazine derivatives []
  • (E)-Aldoximes and (E)-Ketoximes: Generating nitrones []

Q8: What are some specific applications of N-tosylaziridines in the synthesis of complex molecules?

A8: N-Tosylaziridines have been utilized in the synthesis of:

  • Chiral Sulfonamide Ligands: Through aminolysis reactions with chiral amines. []
  • Benzoxacycles: Via phenolate-induced intramolecular ring-opening cyclization. []
  • Indoles: By thiophenol-mediated ring-opening followed by copper-mediated cyclization/aromatization. []
  • Tetrahydrotriazines: Through copper-catalyzed tandem ring-opening/oxidative amidation with hydrazones. []
  • 1,2,3-Triazole Derivatives: Via azidation followed by copper-catalyzed [3+2] cycloaddition. []

Q9: What is the general mechanism of nucleophilic ring opening of N-tosylaziridines?

A9: The mechanism typically involves nucleophilic attack on one of the ring carbons, followed by ring opening. The tosyl group acts as an electron-withdrawing group, activating the aziridine ring towards nucleophilic attack. [, ]

Q10: How does the nature of the Lewis acid catalyst affect the reaction pathway?

A10: Different Lewis acids can promote distinct reaction pathways. For instance, silver(I)-diene complexes favor C-arylation, while copper(I) complexes can catalyze [3+2] annulation with indoles. [, , ]

Q11: Can chiral N-tosylaziridines be synthesized?

A11: Yes, asymmetric aziridination methods like the Sharpless aziridination can produce enantioenriched N-tosylaziridines. [, ]

Q12: Are ring-opening reactions of chiral N-tosylaziridines stereospecific?

A12: The stereochemical outcome depends on the reaction conditions and the nature of the nucleophile. SN2-type ring openings typically proceed with inversion of configuration, while other pathways might lead to retention or loss of stereochemical integrity. [, , , , ]

Q13: Can chiral N-tosylaziridines be used for the asymmetric synthesis of complex molecules?

A13: Yes, they serve as valuable starting materials for synthesizing chiral amines and heterocycles, as seen in the preparation of chiral sulfonamide ligands and the enantioselective synthesis of pyrroloindolines. [, ]

Q14: What are some promising areas for future research with N-tosylaziridines?

A14: Promising areas include:

  • Investigating the use of N-tosylaziridines in polymer chemistry, particularly for preparing well-defined poly(sulfonylaziridine)s. []

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